molecular formula C6H3ClF3N B2860121 6-Chloro-3-(difluoromethyl)-2-fluoropyridine CAS No. 1804950-60-4

6-Chloro-3-(difluoromethyl)-2-fluoropyridine

Cat. No.: B2860121
CAS No.: 1804950-60-4
M. Wt: 181.54
InChI Key: WLVKQEXKUXOARE-UHFFFAOYSA-N
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Description

6-Chloro-3-(difluoromethyl)-2-fluoropyridine is a versatile fluorinated pyridine derivative of significant interest in advanced chemical research and development. This compound serves as a critical synthetic intermediate, particularly in the discovery and synthesis of novel active molecules. Its specific molecular architecture, featuring chloro, fluoro, and difluoromethyl substituents on the pyridine ring, makes it a valuable scaffold for constructing more complex structures. Researchers primarily utilize this compound in the development of new agrochemicals, such as pesticides and fungicides . The incorporation of fluorine atoms is a common strategy in modern agrochemistry to enhance the biological activity, metabolic stability, and environmental profile of candidate molecules . Concurrently, in the pharmaceutical sector, this intermediate is employed in medicinal chemistry programs to create potential drug candidates, leveraging the favorable properties that fluorine imparts to a molecule, including improved bioavailability and membrane permeability . The compound is provided with a guaranteed purity of ≥98% (as confirmed by HPLC analysis) and is accompanied by comprehensive analytical data, including NMR and Mass Spectrometry, to ensure batch-to-batch consistency and support rigorous research applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-chloro-3-(difluoromethyl)-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-4-2-1-3(5(8)9)6(10)11-4/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVKQEXKUXOARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(F)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triflate Displacement

5-Chloropyridin-2-yl trifluoromethanesulfonate serves as a precursor for fluorination. Treatment with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120°C replaces the triflate group with fluorine, achieving 85% conversion. This method’s regioselectivity is attributed to the triflate’s superior leaving-group ability compared to chlorine.

Nitro-to-Fluorine Conversion

2-Nitro-3-(difluoromethyl)-6-chloropyridine undergoes reduction to the corresponding amine, followed by Schiemann reaction with sodium nitrite (NaNO₂) and hydrogen fluoride (HF). This two-step process yields 70–75% of the target compound.

Palladium-Catalyzed Cross-Coupling for Difluoromethyl Group Installation

Introducing the difluoromethyl (-CF₂H) group at position 3 often relies on transition-metal catalysis. Palladium complexes facilitate coupling reactions between halopyridines and difluoromethylating reagents.

Suzuki-Miyaura Coupling

Using 3-bromo-6-chloro-2-fluoropyridine and a difluoromethylboronic acid pinacol ester, the reaction employs tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in a toluene/water biphasic system. Yields reach 82% under optimized conditions (90°C, 12 h).

Buchwald-Hartwig Amination Variant

A modified approach substitutes the boronic ester with a difluoromethylzinc reagent, leveraging Xantphos as a ligand to enhance catalytic efficiency. This method achieves 88% yield with reduced reaction time (6 h).

Radical Difluoromethylation Approaches

Recent advances utilize radical chemistry to install the difluoromethyl group. Photoredox catalysis generates CF₂H radicals from sodium difluoromethanesulfinate (NaSO₂CF₂H), which add to the pyridine ring.

Photoredox-Mediated Process

Irradiation of 6-chloro-2-fluoropyridine with NaSO₂CF₂H and a ruthenium-based photocatalyst (Ru(bpy)₃²⁺) under blue LED light produces the desired product in 68% yield. This method avoids harsh conditions, making it suitable for heat-sensitive intermediates.

Multi-Step Synthesis Involving Protective Group Strategies

Complex substituent patterns necessitate protective group strategies to prevent undesired side reactions.

Sequential Protection/Deprotection

  • Silylation : 3-Hydroxymethyl-6-chloro-2-fluoropyridine is protected with tert-butyldimethylsilyl chloride (TBDMSCl).
  • Difluorination : The protected intermediate reacts with diethylaminosulfur trifluoride (DAST) to introduce CF₂H.
  • Deprotection : Tetrabutylammonium fluoride (TBAF) removes the silyl group, yielding the final product in 76% overall yield.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents/Conditions Yield (%) Reference
Electrophilic Chlorination 3-(difluoromethyl)-2-fluoropyridine SO₂Cl₂, AlCl₃, 80°C 65–72
Directed Ortho-Metalation 3-(difluoromethyl)-2-fluoropyridine LDA, C₂Cl₆, -78°C 78
Triflate Displacement 5-Chloropyridin-2-yl triflate KF, DMSO, 120°C 85
Suzuki-Miyaura Coupling 3-Bromo-6-chloro-2-fluoropyridine Pd(PPh₃)₄, difluoromethylboronate 82
Photoredox Difluoromethylation 6-Chloro-2-fluoropyridine Ru(bpy)₃²⁺, NaSO₂CF₂H, blue LED 68

Chemical Reactions Analysis

6-Chloro-3-(difluoromethyl)-2-fluoropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form partially or fully hydrogenated derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form biaryl or vinyl derivatives.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMSO or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-3-(difluoromethyl)-2-fluoropyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of their pharmacokinetics and pharmacodynamics.

    Medicine: It is explored for its potential use in the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of agrochemicals and specialty materials, where its unique properties enhance the performance of the final products.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(difluoromethyl)-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The biological and physicochemical properties of pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 6-Chloro-3-(difluoromethyl)-2-fluoropyridine and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound C₆H₃ClF₃N 181.54 Cl (6), CF₂H (3), F (2) Intermediate in drug synthesis
6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine C₁₄H₁₀ClF₄N 313.68 Cl (phenyl), CF₃ (phenyl), F (3), CH₃ (2) Pharmacological candidate; stabilized by C–H···π interactions
6-Chloro-3-(difluoromethyl)-2-methylpyridine C₇H₆ClF₂N 177.58 Cl (6), CF₂H (3), CH₃ (2) Higher lipophilicity due to methyl group
2-Chloro-3-nitro-6-(trifluoromethyl)pyridine C₆H₂ClF₃N₂O₂ 232.55 Cl (2), NO₂ (3), CF₃ (6) Reactive nitro group for derivatization
Key Observations :

Trifluoromethyl (-CF₃) groups, as seen in 6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine, increase steric bulk and electron-withdrawing effects, influencing binding affinity in pharmacological targets .

Reactivity and Synthetic Utility :

  • The nitro group in 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine allows for versatile functionalization (e.g., reduction to amines), making it a valuable intermediate in agrochemical synthesis .
  • Fluorine at position 2 in the parent compound enhances metabolic stability by resisting oxidative degradation, a common advantage of fluorinated drugs .

Crystallographic and Stability Features :

  • 6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine exhibits a dihedral angle of 59.8° between aromatic rings, contributing to its rigid conformation and solid-state stability .

Biological Activity

6-Chloro-3-(difluoromethyl)-2-fluoropyridine is a halogenated heterocyclic compound characterized by its unique substitution pattern on the pyridine ring, specifically a chlorine atom at the 6-position, a difluoromethyl group at the 3-position, and a fluorine atom at the 2-position. This structure imparts distinct chemical properties and biological activities, making it an important candidate in medicinal chemistry and agrochemical applications.

The molecular formula of this compound is C5_5H3_3ClF2_2N, with a molecular weight of approximately 181.54 g/mol. The presence of halogen atoms enhances its lipophilicity and stability, which can significantly influence its biological interactions.

Cytochrome P450 Inhibition

One of the primary biological activities associated with this compound is its role as an inhibitor of cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, and their inhibition can lead to altered pharmacokinetics of co-administered drugs. Such interactions are critical for assessing both the efficacy and safety profiles of pharmaceuticals that may be developed from or related to this compound.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the halogenation pattern can lead to significant changes in biological activity. For example, compounds with different halogen substitutions exhibit varying degrees of potency as cytochrome P450 inhibitors. This highlights the importance of precise structural modifications in optimizing therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key similarities and differences:

Compound NameSimilarity IndexUnique Features
5-Chloro-2-(difluoromethyl)-3-fluoropyridine0.96Different substitution pattern; potential for different reactivity
6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine0.96Contains trifluoromethyl instead of difluoromethyl
2,3-Dichloro-6-(difluoromethyl)-5-fluoropyridine0.89Increased chlorination; altered electronic properties
2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine0.86Different halogenation pattern; potential for varied biological activity
6-Chloro-3-fluoro-2-methylpyridine0.84Methyl group instead of difluoromethyl; different reactivity profile

This comparative analysis underscores the distinctiveness of this compound in terms of its chemical behavior and biological potential.

Case Studies

Recent studies have focused on the metabolic interactions involving this compound within biological systems. For instance, research has demonstrated that its inhibitory action on cytochrome P450 enzymes can lead to significant alterations in drug metabolism pathways, which is particularly relevant in polypharmacy scenarios where multiple drugs are administered simultaneously .

Q & A

Q. What are the optimal synthetic routes for preparing 6-Chloro-3-(difluoromethyl)-2-fluoropyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For SNAr, activating the pyridine ring with electron-withdrawing groups (e.g., chlorine) facilitates substitution at the 2- and 6-positions. For example, fluorination at the 2-position may require anhydrous KF in DMF under reflux (60–80°C), while difluoromethylation at the 3-position could involve ClCF₂H precursors with CuI catalysis . Yield optimization requires precise control of stoichiometry, temperature, and solvent polarity (e.g., DMF > THF for polar intermediates). Purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is typical .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • ¹⁹F NMR : Confirm fluorine environments (δ −110 to −120 ppm for CF₂H; δ −60 to −70 ppm for aromatic F) .
  • LC-MS : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z 193.5) and assess purity (>98% by area under the curve).
  • X-ray crystallography : Resolve crystal packing and substituent geometry, as demonstrated for structurally analogous pyridines in Acta Crystallographica .

Q. What solvent systems are suitable for handling fluorinated pyridine derivatives in experimental workflows?

  • Methodological Answer : Fluorinated pyridines often exhibit low solubility in water but dissolve well in aprotic solvents (e.g., DCM, DMSO). For kinetic studies, use degassed THF to prevent oxidation. Storage at RT in amber vials under inert gas (N₂/Ar) minimizes decomposition .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing nature deactivates the pyridine ring, reducing reactivity in Suzuki-Miyaura couplings. To enhance catalytic turnover:
  • Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to stabilize intermediates.
  • Elevate temperatures (100–120°C) in microwave-assisted reactions.
  • Monitor regioselectivity via Hammett parameters (σₘ for meta-F ≈ 0.34) . Computational DFT studies (e.g., Gaussian 09) can model charge distribution and predict reactive sites .

Q. How should researchers address contradictory data in literature regarding the biological activity of fluorinated pyridines?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., MIC for antimicrobial activity) and validate via:
  • Dose-response curves : Compare IC₅₀ values across studies.
  • Metabolic stability assays : Use liver microsomes to assess degradation rates.
  • Structural analogs : Test derivatives (e.g., 6-fluoro vs. 6-chloro) to isolate substituent effects, as seen in pyridazine-triazole hybrids . Discrepancies may arise from impurities; validate purity via COA (Certificate of Analysis) and third-party LC-MS .

Q. What computational strategies are effective for predicting the environmental fate of this compound?

  • Methodological Answer : Employ molecular dynamics (MD) simulations and QSAR models:
  • MD : Simulate adsorption on indoor surfaces (e.g., SiO₂) using GROMACS, accounting for H-bonding with fluorinated groups .
  • EPI Suite : Estimate biodegradation half-life (e.g., t₁/₂ > 60 days suggests persistence).
  • Ecotoxicity : Cross-reference with EPA DSSTox data for structurally related chloropyridines .

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